molecular formula C17H16ClN3O B4082336 7-(2-chlorophenyl)-2-(cyclopropylamino)-7,8-dihydro-5(6H)-quinazolinone

7-(2-chlorophenyl)-2-(cyclopropylamino)-7,8-dihydro-5(6H)-quinazolinone

Cat. No. B4082336
M. Wt: 313.8 g/mol
InChI Key: DTVVHUYBDWXUTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-chlorophenyl)-2-(cyclopropylamino)-7,8-dihydro-5(6H)-quinazolinone is a chemical compound that has been extensively studied for its potential use in various scientific research applications. It is a quinazolinone derivative that has shown promising results in biological assays and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 7-(2-chlorophenyl)-2-(cyclopropylamino)-7,8-dihydro-5(6H)-quinazolinone is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and topoisomerase II.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-(2-chlorophenyl)-2-(cyclopropylamino)-7,8-dihydro-5(6H)-quinazolinone have been extensively studied. It has been shown to exhibit antitumor activity by inducing apoptosis in cancer cells. It has also been shown to inhibit acetylcholinesterase activity, which could potentially be useful in treating Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 7-(2-chlorophenyl)-2-(cyclopropylamino)-7,8-dihydro-5(6H)-quinazolinone in lab experiments include its potential use in treating various diseases and its ability to inhibit the growth of cancer cells. However, its limitations include the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are many potential future directions for the study of 7-(2-chlorophenyl)-2-(cyclopropylamino)-7,8-dihydro-5(6H)-quinazolinone. One possible direction is to further study its potential use in treating Alzheimer's disease. Another direction is to investigate its potential use in combination with other drugs to enhance its antitumor activity. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.

Scientific Research Applications

7-(2-chlorophenyl)-2-(cyclopropylamino)-7,8-dihydro-5(6H)-quinazolinone has been extensively studied for its potential use in scientific research applications. It has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. It has also been studied for its potential use in treating Alzheimer's disease, as it has been shown to inhibit acetylcholinesterase activity.

properties

IUPAC Name

7-(2-chlorophenyl)-2-(cyclopropylamino)-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O/c18-14-4-2-1-3-12(14)10-7-15-13(16(22)8-10)9-19-17(21-15)20-11-5-6-11/h1-4,9-11H,5-8H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTVVHUYBDWXUTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NC=C3C(=N2)CC(CC3=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-chlorophenyl)-2-(cyclopropylamino)-7,8-dihydroquinazolin-5(6H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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